1-(2-Sulfosulfanylethylamino)octane
Description
1-(2-Sulfosulfanylethylamino)octane is an organosulfur compound with a unique structure featuring an octane backbone substituted at the first carbon by a 2-sulfosulfanylethylamino group. The functional group comprises a sulfosulfanyl (-S-SO₃H or similar) moiety linked to an ethylamine chain.
Properties
CAS No. |
1921-43-3 |
|---|---|
Molecular Formula |
C10H23NO3S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)octane |
InChI |
InChI=1S/C10H23NO3S2/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI Key |
RJSHVMXWGMYEBO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCNCCSS(=O)(=O)O |
Synonyms |
Thiosulfuric acid hydrogen S-[2-(octylamino)ethyl] ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure:
- Octane backbone : Provides hydrophobicity and flexibility.
Key comparisons :
a) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
- Structure : Naphthalene core with two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group.
- Differences :
- Applications: Naphthalene sulfonates are widely used as surfactants and dyes; 1-(2-Sulfosulfanylethylamino)octane’s aliphatic structure may favor emulsification or pharmaceutical uses .
b) 1-Methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene (CAS 21224-55-5)
- Structure: Benzene ring with methoxy (-OCH₃), butyl chain, and sulfosulfanylethylamino group.
- Differences :
- Hypothesized properties: The octane derivative likely has higher solubility in nonpolar solvents but reduced thermal stability compared to the aromatic analog .
c) Octane Isomers (e.g., 2,2,4-Trimethylpentane)
- Structure: Branched vs.
- Relevance : Studies on octane isomers highlight how branching affects properties like entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP). For example, Gourava indices correlate strongly with these properties (R² > 0.95 for entropy and acentric factor) .
- Prediction for this compound: Its linear octane chain and polar substituents would yield higher entropy and acentric factor compared to branched isomers, aligning with trends observed in topological index models .
Physicochemical Properties: Hypothetical Data Table
Reactivity and Stability
- Sulfosulfanyl group : Likely less acidic than sulfonates but prone to disulfide bond cleavage under reducing conditions, unlike stable sulfonate salts .
- Ethylamino group: Introduces basicity, enabling protonation at low pH and interaction with biological membranes, a feature absent in non-aminated analogs .
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